molecular formula C9H13Cl2N3 B1469554 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride CAS No. 1361113-58-7

2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride

Cat. No. B1469554
M. Wt: 234.12 g/mol
InChI Key: ZZACVUOZEDXDEO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure likely includes a pyrrolidine ring, a pyrazine ring, and a chloride group. The pyrrolidine ring is characterized by its non-planarity, which allows for increased three-dimensional coverage .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride is part of a class of chemicals known for their diverse applications in chemical synthesis and biological activities. Research into similar compounds has shown their use in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials with specific electronic properties. For example, studies on related chloro-pyrazine derivatives have explored their role as intermediates in synthesizing complex heterocyclic structures (Niu Wen-bo, 2011; S. Bawa et al., 2010). These studies indicate the potential utility of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in synthesizing novel heterocyclic compounds with potential pharmacological activities.

Biological Activities and Applications

Research into compounds with similar structures to 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride has revealed a range of biological activities, suggesting possible research applications of this compound in developing new therapeutic agents. For instance, derivatives of pyrazine have been investigated for their antibacterial properties, offering insights into how modifications to the pyrazine core can influence biological activity (M. E. Azab et al., 2013; H. Foks et al., 2005). These findings could guide the exploration of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in antimicrobial research.

Material Science and Optoelectronics

Compounds similar to 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride have also found applications in material science, particularly in synthesizing organic optoelectronic materials. For example, derivatives of pyrazine have been utilized in developing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for their optical and thermal properties, suggesting potential applications in organic electronics and photonics (Puttavva Meti et al., 2017). This research avenue might offer opportunities for utilizing 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in creating new materials with desirable electronic properties.

Future Directions

The use of pyrrolidine as a scaffold in drug discovery is a promising area of research, with potential for the development of new compounds with different biological profiles .

properties

IUPAC Name

2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8;/h4-5,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZACVUOZEDXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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